molecular formula C15H18O4 B8138464 (1R,2S)-2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid

(1R,2S)-2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid

Cat. No.: B8138464
M. Wt: 262.30 g/mol
InChI Key: HTICJOPDXYGIBI-OLZOCXBDSA-N
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Description

(1R,2S)-2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane derivatives It is characterized by the presence of two carboxylic acid groups attached to the cyclohexane ring at the 1alpha and 2alpha positions, with a benzyl ester group attached to one of the carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane-1alpha,2alpha-dicarboxylic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Cyclohexane-1alpha,2alpha-dicarboxylic acid.

    Reduction: Cyclohexane-1alpha,2alpha-dicarboxylic acid 1-benzyl alcohol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2S)-2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of (1R,2S)-2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to release the corresponding carboxylic acid and alcohol. The pathways involved in its metabolism include ester hydrolysis and subsequent oxidation or reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane-1,1-dicarboxylic acid
  • Cyclohexane-1,2-dicarboxylic acid
  • Cyclohexane-1,4-dicarboxylic acid

Uniqueness

(1R,2S)-2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties and reactivity compared to other cyclohexane dicarboxylic acid derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

(1R,2S)-2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTICJOPDXYGIBI-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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